Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate is a metabolite of Amitriptyline, a tricyclic antidepressant used to treat various mental disorders, including anxiety, psychosis, attention deficit hyperactivity disorder, and bipolar disorder. This compound is characterized by its complex molecular structure, with a molecular formula of C40H52F3NO12S and a molecular weight of 827.90.
Preparation Methods
The synthesis of Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate involves multiple steps, starting from the parent compound, Amitriptyline. The synthetic route typically includes the glucuronidation of Amitriptyline, followed by esterification and trifluoromethanesulfonation. Industrial production methods are designed to ensure high purity and yield, often conducted in cGMP (current Good Manufacturing Practice) facilities to meet pharmaceutical standards.
Chemical Reactions Analysis
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Amitriptyline metabolites.
Biology: Studied for its role in metabolic pathways involving Amitriptyline.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of new antidepressant formulations and quality control processes
Mechanism of Action
The mechanism of action of Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate is related to its parent compound, Amitriptyline. Amitriptyline inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin, increasing their concentration at synaptic clefts in the brain . This action is believed to contribute to its antidepressant effects. The glucuronide and ester modifications may influence the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Similar compounds to Amitriptyline Triisopropyl-N-β-D-Glucuronide Methyl Ester Trifluoromethanesulfonate include other metabolites and derivatives of Amitriptyline, such as:
Amitriptyline N-β-D-Glucuronide: Another glucuronide metabolite with similar properties.
Nortriptyline: A primary active metabolite of Amitriptyline with antidepressant activity.
Desipramine: A tricyclic antidepressant structurally related to Amitriptyline
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications.
Properties
CAS No. |
1207167-94-9 |
---|---|
Molecular Formula |
C₄₀H₅₂F₃NO₁₂S |
Molecular Weight |
827.9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.